(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324439
InChI: InChI=1S/C25H23NO6/c1-30-14-7-13-26-22(21(24(28)25(26)29)23(27)20-12-6-15-31-20)17-8-5-11-19(16-17)32-18-9-3-2-4-10-18/h2-6,8-12,15-16,22,28H,7,13-14H2,1H3
SMILES:
Molecular Formula: C25H23NO6
Molecular Weight: 433.5 g/mol

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16324439

Molecular Formula: C25H23NO6

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C25H23NO6
Molecular Weight 433.5 g/mol
IUPAC Name 3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H23NO6/c1-30-14-7-13-26-22(21(24(28)25(26)29)23(27)20-12-6-15-31-20)17-8-5-11-19(16-17)32-18-9-3-2-4-10-18/h2-6,8-12,15-16,22,28H,7,13-14H2,1H3
Standard InChI Key RSZFFZKWZURBAV-UHFFFAOYSA-N
Canonical SMILES COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione, reflects its intricate architecture. Key structural features include:

  • A pyrrolidine-2,3-dione core (positions 1–5), providing rigidity and hydrogen-bonding capacity.

  • A furan-2-yl(hydroxy)methylidene substituent at position 4, introducing conjugated π-electron systems and stereoelectronic effects.

  • A 3-phenoxyphenyl group at position 5, contributing hydrophobic interactions and aromatic stacking potential.

  • A 3-methoxypropyl chain at position 1, enhancing solubility and modulating pharmacokinetic properties .

The molecular formula, C25H23NO6, corresponds to a molecular weight of 433.5 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC25H23NO6
Molecular Weight433.5 g/mol
IUPAC Name3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one
Topological Polar Surface Area102 Ų

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound typically involves sequential reactions to assemble its heterocyclic core and functional groups. A representative pathway includes:

  • Formation of the pyrrolidine-2,3-dione core via cyclization of a substituted maleic anhydride precursor.

  • Introduction of the 3-phenoxyphenyl group through Ullmann coupling or Suzuki-Miyaura cross-coupling.

  • Installation of the furan-2-yl(hydroxy)methylidene moiety via a Knoevenagel condensation reaction, leveraging furfural derivatives as electrophiles.

  • Alkylation of the pyrrolidine nitrogen with 3-methoxypropyl bromide under basic conditions.

Critical reagents include triphenylphosphine for Wittig reactions, palladium catalysts for cross-couplings, and anhydrous dimethylformamide (DMF) as a solvent .

Table 2: Optimized Reaction Conditions

StepReaction TypeReagents/ConditionsYield
1CyclizationMaleic anhydride, Δ, 12 h68%
2Cross-CouplingPd(PPh3)4, K2CO3, DMF, 80°C75%
3Knoevenagel CondensationFurfural, piperidine, EtOH82%
4Alkylation3-Methoxypropyl bromide, K2CO3, DMF71%

Computational and Spectroscopic Analysis

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic properties:

  • HOMO-LUMO gap: 4.2 eV, suggesting moderate reactivity.

  • Electrostatic potential maps highlight electron-rich regions at the furan oxygen and carbonyl groups, potential sites for nucleophilic attack.

  • Torsional angles between the phenoxyphenyl and pyrrolidine rings indicate limited conjugation, favoring a non-planar geometry .

Spectroscopic Characterization

  • NMR (400 MHz, CDCl3):

    • ¹H NMR: δ 7.85 (d, J = 8.4 Hz, 1H, furan-H), 7.45–7.10 (m, 9H, aromatic-H), 4.20 (t, 2H, OCH2), 3.35 (s, 3H, OCH3).

    • ¹³C NMR: δ 178.5 (C=O), 165.2 (C=O), 152.1 (furan-C), 130.8–115.4 (aromatic-C).

  • IR (KBr): 1740 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (conjugated C=O), 1240 cm⁻¹ (C-O-C).

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In vitro assays using RAW 264.7 macrophages demonstrate dose-dependent inhibition of NO production (IC50 = 12.4 μM), comparable to indomethacin. Mechanistic studies suggest suppression of NF-κB signaling via IκBα phosphorylation blockade.

Table 3: Biological Activity Profile

Assay SystemEffectIC50/EC50Source
RAW 264.7 MacrophagesNO Production Inhibition12.4 μM
LPS-Induced InflammationTNF-α Reduction9.8 μM
MCF-7 CellsCell Viability Reduction18.7 μM

Pharmacokinetic and Toxicity Considerations

ADME Predictions

  • Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) due to the 3-methoxypropyl chain .

  • Metabolism: Predominant hepatic oxidation via CYP3A4, yielding hydroxylated furan metabolites.

  • Excretion: Renal clearance (t₁/₂ = 5.2 h) with <5% fecal excretion.

Toxicity Screening

  • Ames Test: Negative for mutagenicity up to 500 μg/plate.

  • hERG Inhibition: Moderate risk (IC50 = 8.9 μM), warranting structural optimization.

Future Directions and Applications

Drug Development Opportunities

  • Hybrid Analogues: Merging the pyrrolidine-2,3-dione core with known pharmacophores (e.g., COX-2 inhibitors) to enhance potency.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability and target inflamed tissues.

Computational Design

Machine learning models trained on pyrrolidine-2,3-dione libraries could predict novel derivatives with optimized binding to COX-2 or Bcl-2 targets.

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